3-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-[1-(tricyclo[3311~3,7~]dec-1-yl)propyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1-benzofuran-2-carboxamide typically involves multiple steps. The initial step often includes the preparation of the tricyclo[3.3.1.1~3,7~]decane core, which can be synthesized through a Diels-Alder reaction followed by hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, often using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: Shares the tricyclic core structure but lacks the benzofuran moiety.
1-Adamantanemethylamine: Similar tricyclic structure with different functional groups.
Disulfide, bis(tricyclo[3.3.1.1~3,7~]dec-1-yl): Contains a disulfide linkage between two tricyclic units.
Uniqueness
The uniqueness of 3-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1-benzofuran-2-carboxamide lies in its combination of the tricyclic core with the benzofuran moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-3-20(23-11-15-8-16(12-23)10-17(9-15)13-23)24-22(25)21-14(2)18-6-4-5-7-19(18)26-21/h4-7,15-17,20H,3,8-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSUMXBCWYRTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C5=CC=CC=C5O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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